

Unveiling the Structure of Sofosbuvir Impurity I: A Technical Guide

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Compound of Interest

Compound Name: Sofosbuvir impurity I

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This technical guide provides an in-depth analysis of **Sofosbuvir impurity I**, a known process-related impurity of the antiviral drug Sofosbuvir. While single-crystal X-ray diffraction data for **Sofosbuvir impurity I** is not publicly available, this document compiles the known structural information and presents a comprehensive overview of the analytical methodologies employed in its identification and characterization, alongside other degradation products of Sofosbuvir.

Identification and Structure of Sofosbuvir Impurity I

Sofosbuvir impurity I, also identified as Ethoxy Sofosbuvir Impurity or Sofosbuvir ethyl ester impurity, is a process-related impurity that can arise during the manufacturing of Sofosbuvir.^[1]^[2]^[3]^[4] It is crucial to monitor and control its levels to ensure the quality, safety, and efficacy of the final drug product.^[1] The key identifiers for this impurity are summarized in the table below.

Parameter	Value
Common Names	Sofosbuvir impurity I, Ethoxy Sofosbuvir Impurity, Sofosbuvir ethyl ester impurity
CAS Number	2164516-85-0[1][3][4][5]
Molecular Formula	C21H27FN3O9P[1][2][3][4]
Molecular Weight	515.42 g/mol [2]
Chemical Name	ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[4]

Characterization of Sofosbuvir Degradation Products

Forced degradation studies are essential for identifying potential impurities and understanding the stability of a drug substance. Sofosbuvir has been shown to degrade under acidic, basic, and oxidative conditions.[6][7] The characterization of these degradation products provides valuable insight into the types of impurities that may be encountered.

The following table summarizes the key degradation products of Sofosbuvir identified under various stress conditions.

Stress Condition	Impurity Name/Identifier	Molecular Formula	Molecular Weight (g/mol)	Observed m/z
Acid Degradation	(R)- ((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-3-hydroxy- 4- methyltetrahydrof uran-2-yl)methyl phenyl hydrogen phosphate	C16H18FN2O8P	416.08	-
Base Degradation A	(S)-isopropyl 2- ((R)- (((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-3-hydroxy- 4- methyltetrahydrof uran-2- yl)methoxy) (hydroxy)phosph orylamino)propa noate	C16H25FN3O9P	453.13	454.1369 ([M+H] ⁺)[6]
Base Degradation B	(S)-2-((R)- (((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-3-hydroxy- 4- methyltetrahydrof	C13H19FN3O9P	411.08	412.0900 ([M+H] ⁺)[6]

	uran-2- yl)methoxy) (hydroxy)phosph orylamino)propa noic acid			
Oxidative Degradation	(S)-isopropyl 2- ((S)- (((2R,4S,5R)-5- (2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-4-methyl- 3- oxotetrahydrofur an-2-yl)methoxy) (phenoxy)phosph orylamino)propa noate	C22H27FN3O9P	527.15	528.1525 ([M+H] ⁺)[6]

Experimental Protocols

The following sections detail the methodologies used for the forced degradation of Sofosbuvir and the subsequent analysis of the resulting impurities.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products by subjecting the drug substance to stress conditions more severe than accelerated stability testing.

- Acid Hydrolysis: 200 mg of Sofosbuvir is dissolved in 5 mL of 1 N HCl and refluxed at 80°C for 10 hours. The resulting solution is neutralized with an ammonium bicarbonate solution and then lyophilized to obtain a crude solid sample.[6]
- Base Hydrolysis: 200 mg of Sofosbuvir is dissolved in 5 mL of 0.5 N NaOH and kept at 60°C for 24 hours. The degraded sample is then neutralized with HCl solution, and the resultant

solution is evaporated to get a free solid.[6]

- Oxidative Degradation: 200 mg of Sofosbuvir is dissolved in 5 mL of 30% H₂O₂ and maintained at 80°C for two days. The resulting solution is then evaporated to obtain a solid. [6] Another method involves heating a mixture of 0.05 g of Sofosbuvir and 0.5 g of Ce(IV) in a 1.0 mol L⁻¹ H₂SO₄ acid medium at 100°C for 25 minutes with stirring.[8]

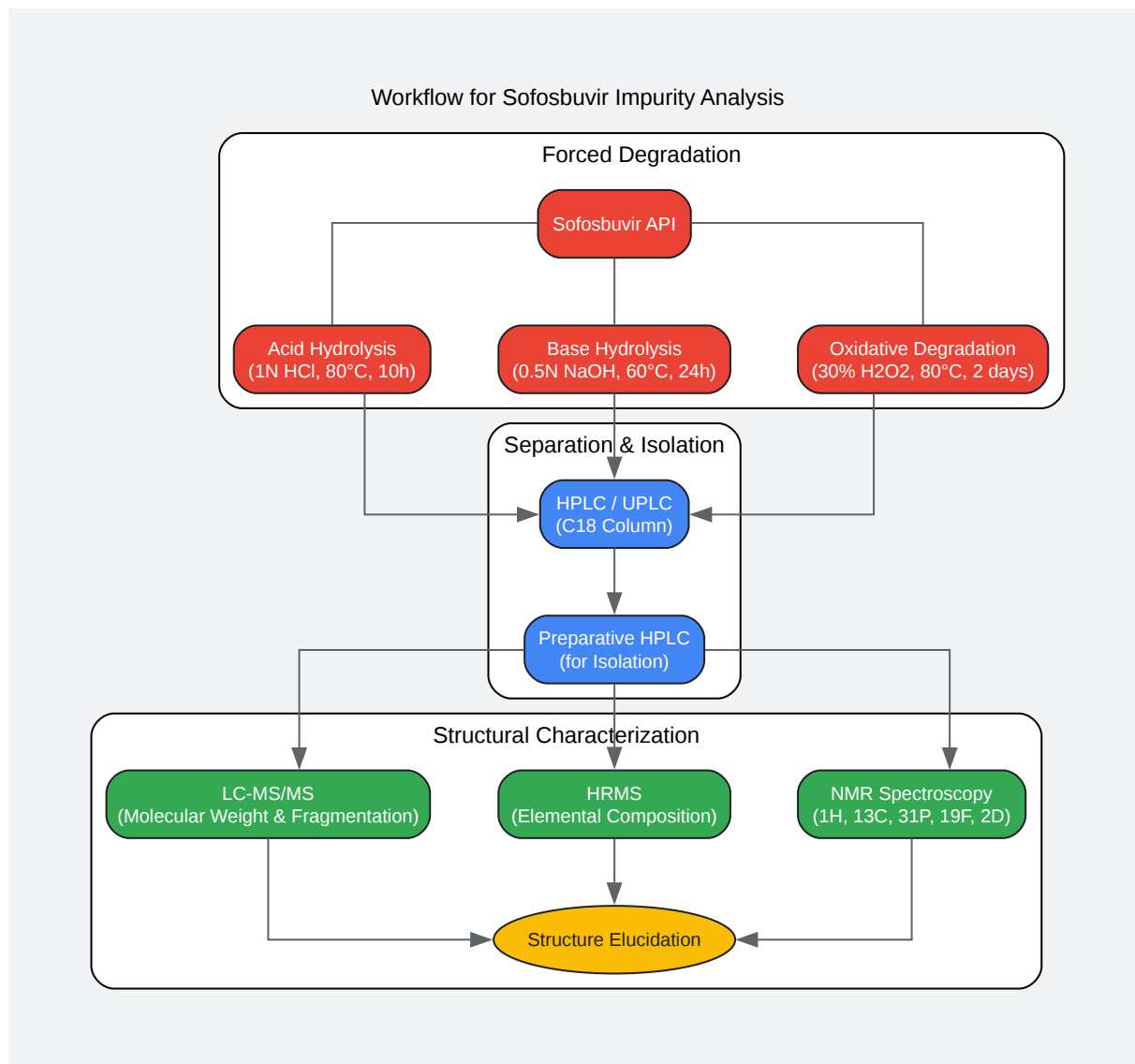
Analytical Methods for Impurity Characterization

A combination of chromatographic and spectroscopic techniques is employed to separate, identify, and characterize the impurities.

- High-Performance Liquid Chromatography (HPLC): A stability-indicating RP-HPLC method is used for the separation of Sofosbuvir and its degradation products. A common setup utilizes a C18 column (e.g., Inertsil ODS-3, 250 mm × 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of methanol and water (e.g., 70:30 v/v).[7]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS/MS is a powerful tool for the characterization of degradation products by providing molecular weight and fragmentation information.[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ³¹P, and ¹⁹F NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used for the definitive structural elucidation of isolated impurities.[6] NMR spectroscopy is a critical tool for unequivocal structure identification and confirmation of impurities.[9]
- High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of the impurities.[6]

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the analysis of Sofosbuvir impurities, from forced degradation to structural elucidation.



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Caption: A flowchart illustrating the process of forced degradation, separation, and structural characterization of Sofosbuvir impurities.

In conclusion, while a complete crystal structure analysis of **Sofosbuvir impurity I** is not available in the public domain, its identity as the ethyl ester analog is established. The analytical workflows and data presented for other degradation products of Sofosbuvir provide a robust framework for the identification, characterization, and control of impurities in the manufacturing of this critical antiviral medication.

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